molecular formula C₁₈H₁₇N₃O₄S B1662860 Abt-751 CAS No. 141430-65-1

Abt-751

货号 B1662860
CAS 编号: 141430-65-1
分子量: 371.4 g/mol
InChI 键: URCVCIZFVQDVPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

ABT-751, also known as E7010, is an orally bioavailable tubulin-binding agent . It is currently under clinical development for cancer treatment . In preclinical studies, ABT-751 showed antitumor activity against a broad spectrum of tumor lines, including those resistant to conventional chemotherapies .


Molecular Structure Analysis

The molecular formula of ABT-751 is C18H17N3O4S . It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Chemical Reactions Analysis

ABT-751 exhibits antiproliferative activity when tumor cells are exposed to it for ≥12 hours . The efficacious concentrations of ABT-751 determined in preclinical tumor models were 0.5 to 1.5 μg/mL .


Physical And Chemical Properties Analysis

ABT-751 is a sulfonamide with a molecular weight of 371.41 g/mol . It is orally bioavailable .

科研应用

血液恶性肿瘤中的应用

  • ABT-751在血液肿瘤中的应用:Yee等人(2005年)的研究探讨了ABT-751在患有血液恶性肿瘤的患者中的应用。研究发现ABT-751在一些患者中减少了循环内皮细胞和外周爆发细胞,这表明其在治疗晚期骨髓增生异常综合征和复发或难治性急性白血病中具有潜力(Yee et al., 2005)

在肝细胞癌中的作用

  • 诱导癌细胞自噬和凋亡:Wei等人(2016年)研究了ABT-751对肝细胞癌细胞的影响。研究表明ABT-751导致细胞周期停滞并诱导自噬和凋亡,突显了其作为肝细胞癌治疗药物的潜力(Wei et al., 2016)

肿瘤模型中的抗血管特性

  • 对肿瘤血管的影响:Luo等人(2009年)对ABT-751的抗血管特性进行了研究,结果显示它可以迅速减少肿瘤灌注。这为其在破坏肿瘤血管中的潜在用途提供了见解(Luo et al., 2009)

儿童肿瘤中的应用

  • 对儿童肿瘤模型的活性:Morton等人(2007年)评估了ABT-751对各种儿童肿瘤模型的作用。结果表明其在神经母细胞瘤、横纹肌肉瘤和威尔姆斯瘤模型中特别有效(Morton et al., 2007)

药物基因组学意义

  • ABT-751药代动力学中的药物基因组学:Innocenti等人(2013年)研究了ABT-751的药物基因组学,提供了有关影响其药代动力学的遗传决定因素的宝贵信息。这项研究有助于理解患者对ABT-751的特异性反应(Innocenti et al., 2013)

肺癌治疗的潜力

  • ABT-751在非小细胞肺癌中的应用:Mauer等人(2008年)的研究集中在评估ABT-751在患有晚期非小细胞肺癌(NSCLC)的患者中的耐受性和疗效。研究表明ABT-751耐受性良好,并显示出与其他NSCLC治疗相当的疗效,使其成为进一步与其他细胞毒药物联合评估的候选药物(Mauer et al., 2008)

与其他治疗的协同作用

  • 癌症中的联合疗法:ABT-751与其他癌症治疗的协同作用已受到研究。例如,Ma等人(2012年)研究了ABT-751与卡铂联合在NSCLC患者中的应用,发现该组合抑制了肺癌细胞系的生长,并具有中等的临床抗肿瘤活性(Ma et al., 2012)

细胞毒性和作用机制

  • 细胞毒性效应和分子机制:Dehghanian等人(2021年)对ABT-751在膀胱尿路上皮癌细胞中的作用进行的研究突显了其在诱导细胞周期停滞、自噬、凋亡和抑制细胞迁移中的作用。这项研究详细阐明了ABT-751抗癌效应的分子机制(Dehghanian et al., 2021)

Safety And Hazards

ABT-751 has been investigated in clinical trials for its safety . The maximum tolerated dose (MTD) for ABT-751 was found to be 250 mg/d for a daily schedule and 150 mg/d for a twice-daily schedule . Dose-limiting toxicities (DLTs) during cycle 1 were abdominal pain, constipation, and fatigue . Toxicities were abdominal pain, constipation, and neuropathy .

未来方向

ABT-751 is active against melanoma cell lines and models of multi-drug resistance (MDR) at physiologically relevant concentrations . It inhibits P-gp ATPase activity, and it may be a BCRP and/or MDR3 substrate . ABT-751 warrants further investigation alone or in tandem with other drug efflux transporter inhibitors for hard-to-treat MDR melanoma .

性质

IUPAC Name

N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVCIZFVQDVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869913
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abt-751

CAS RN

141430-65-1, 857447-92-8
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141430-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E 7010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141430651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-751
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 141430-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABT-751
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5V5OB9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of EXAMPLE 2 in pyridine (9 mL/g) at 0° C. was treated with a mixture of para-methoxybenzenesulfonyl chloride (1.05 equivalents) in THF (1.4 mL/g) at 0° C. at a rate which kept the reaction temperature below 5° C., warmed to 25° C., stirred for 15 minutes, and concentrated. The concentrate was treated with n-propanol to provide a composition having 9% pyridine in the solvent mixture and to precipitate a solid. The mixture was cooled to 0° C. and filtered. The filtrant and washed with ethyl acetate (5-7 mL/g starting material) and dried at 45° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abt-751
Reactant of Route 2
Abt-751
Reactant of Route 3
Abt-751
Reactant of Route 4
Abt-751
Reactant of Route 5
Abt-751
Reactant of Route 6
Reactant of Route 6
Abt-751

Citations

For This Compound
995
Citations
AM Mauer, EEW Cohen, PC Ma, MF Kozloff… - Journal of Thoracic …, 2008 - Elsevier
… Plasma concentrations of ABT-751, ABT-751 glucuronide, and ABT-751 sulfate on days 1 and 15 are summarized in Table 4. Plasma concentration measurements are available for 30 …
Number of citations: 92 www.sciencedirect.com
Y Luo, VP Hradil, DJ Frost, SH Rosenberg… - Anti-cancer …, 2009 - journals.lww.com
… In preclinical studies, ABT-751 showed … of ABT-751 in a rat subcutaneous tumor model using dynamic contrast-enhanced magnetic resonance imaging. A single dose of ABT-751 (30 mg…
Number of citations: 45 journals.lww.com
T Ma, AD Fuld, JR Rigas, AE Hagey, GB Gordon… - Chemotherapy, 2012 - karger.com
… Preclinical studies of ABT-751 in combination with other cytotoxic … ABT-751 in combination with cisplatin exhibited greater than additive responses for all three studied doses of ABT-751 …
Number of citations: 59 karger.com
CM Rudin, A Mauer, M Smakal… - Journal of clinical …, 2011 - ncbi.nlm.nih.gov
… Nine patients participated in the phase I portion of this study; three patients received ABT-751 200 mg and six received ABT-751 250 mg. In total, 165 patients were randomly assigned …
Number of citations: 57 www.ncbi.nlm.nih.gov
CL Morton, EG Favours, KS Mercer, CR Boltz… - Investigational new …, 2007 - Springer
… ABT-751 is a novel antimitotic agent that binds tubulin at the colchicine binding … , ABT-751 is being evaluated in phase I and II clinical trials in children. Here we have evaluated ABT-751 …
Number of citations: 35 link.springer.com
KR Hande, A Hagey, J Berlin, Y Cai, K Meek… - Clinical cancer …, 2006 - AACR
… administered was excreted into the urine as ABT-751 (0.5%), ABT-751 sulfate (32%), and ABT-751 glucuronide (22%) during a dosing interval on cycle 1 day 7. ABT-751 CL r (<30 mL/h…
Number of citations: 101 aacrjournals.org
RJ Wei, SS Lin, WR Wu, LR Chen, CF Li… - Toxicology and applied …, 2016 - Elsevier
… Suppression of ROS significantly decreased ABT-751-induced autophagic and apoptotic … percentages of ABT-751-induced apoptotic cells. The autophagy induced by ABT-751 plays a …
Number of citations: 20 www.sciencedirect.com
JA Segreti, JS Polakowski, KA Koch, KC Marsh… - Cancer chemotherapy …, 2004 - Springer
… ABT-751 on tumor and non-tumor vascular function. In this report, we describe the in vivo regional hemodynamic effects of ABT-751 … and dose-dependent effects of ABT-751 on vascular …
Number of citations: 58 link.springer.com
E Fox, JM Maris, BC Widemann, W Goodspeed… - Clinical cancer …, 2008 - AACR
… ABT-751, and the maximum number of cycles of ABT-751 administered on the 21-day schedule was five. In subsequent cycles, ABT-751 … ABT-751–related toxicities occurring during the …
Number of citations: 63 aacrjournals.org
E Fox, JM Maris, SL Cohn, W Goodspeed… - Cancer chemotherapy …, 2010 - Springer
… (n = 25) had pharmacokinetic sampling after the first dose of ABT-751 (75–250 mg/m 2 /day) on a 7-day or 21-day schedule. ABT-751 and its glucuronide and sulfate metabolites were …
Number of citations: 32 link.springer.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。